molecular formula C14H10FNO4 B5836012 4-fluorobenzyl 4-nitrobenzoate

4-fluorobenzyl 4-nitrobenzoate

Cat. No. B5836012
M. Wt: 275.23 g/mol
InChI Key: XGGKHCMCDWGEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorobenzyl 4-nitrobenzoate is a chemical compound that belongs to the class of nitrobenzoates. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-fluorobenzyl 4-nitrobenzoate involves the formation of a covalent bond between the nitro group of the compound and the thiol group of the target biomolecule. This covalent bond formation results in a change in the fluorescence properties of the compound, which can be detected and measured using various spectroscopic techniques.
Biochemical and Physiological Effects:
4-fluorobenzyl 4-nitrobenzoate has been shown to have minimal biochemical and physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluorobenzyl 4-nitrobenzoate in lab experiments include its high sensitivity and selectivity for detecting and imaging biomolecules, its ease of synthesis, and its low toxicity. The limitations of using this compound include its limited water solubility and its potential for nonspecific binding to other biomolecules.

Future Directions

There are several future directions for the use of 4-fluorobenzyl 4-nitrobenzoate in scientific research. These include the development of new synthesis methods for the compound, the optimization of its fluorescence properties for specific applications, and the exploration of its use in various biological systems and disease models. Additionally, the use of 4-fluorobenzyl 4-nitrobenzoate in combination with other imaging agents and techniques may lead to new insights into the structure and function of biological molecules.

Synthesis Methods

The synthesis of 4-fluorobenzyl 4-nitrobenzoate involves the reaction of 4-nitrobenzoic acid with 4-fluorobenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

4-fluorobenzyl 4-nitrobenzoate is widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, nucleic acids, and lipids. It is also used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials.

properties

IUPAC Name

(4-fluorophenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGKHCMCDWGEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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